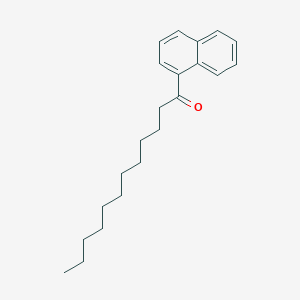

1-(1-Naphthyl)-1-dodecanone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H30O |

|---|---|

Molecular Weight |

310.5 g/mol |

IUPAC Name |

1-naphthalen-1-yldodecan-1-one |

InChI |

InChI=1S/C22H30O/c1-2-3-4-5-6-7-8-9-10-18-22(23)21-17-13-15-19-14-11-12-16-20(19)21/h11-17H,2-10,18H2,1H3 |

InChI Key |

YBVRNZTWGYQFKN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(=O)C1=CC=CC2=CC=CC=C21 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 1 Naphthyl 1 Dodecanone and Analogous Systems

Regioselective and Stereoselective Synthesis of Naphthyl-Alkyl Ketones

The primary challenge in the synthesis of 1-(1-Naphthyl)-1-dodecanone is achieving regioselectivity, directing the acylation to the C1 (alpha) position of the naphthalene (B1677914) ring over the C2 (beta) position. The alpha position is kinetically favored in electrophilic aromatic substitutions due to the more stable carbocation intermediate, which can delocalize the positive charge over one intact benzene (B151609) ring. However, the beta position is thermodynamically more stable due to reduced steric hindrance. reddit.comresearchgate.net

The choice of solvent and reaction conditions plays a crucial role in determining the product ratio. Non-polar solvents like carbon disulfide or dichloromethane (B109758) favor the formation of the alpha-substituted kinetic product, 1-acetylnaphthalene. stackexchange.com In contrast, polar solvents such as nitrobenzene (B124822) can lead to the formation of the thermodynamically favored beta-isomer, as the intermediate complex is more soluble, allowing for equilibration. stackexchange.com

C-C Bond Formation Strategies for the Dodecanone Chain

The most direct method for forging the carbon-carbon bond between the naphthyl moiety and the dodecanone chain is the Friedel-Crafts acylation . wikipedia.org This electrophilic aromatic substitution reaction typically involves the reaction of naphthalene with dodecanoyl chloride or dodecanoic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

To favor the formation of this compound, the reaction is typically carried out under conditions that promote kinetic control. This often involves using a non-polar solvent and maintaining a controlled temperature. The reaction proceeds via the formation of a highly electrophilic acylium ion, which then attacks the electron-rich naphthalene ring.

Alternative C-C bond formation strategies include the use of organometallic reagents. For example, a Grignard reagent derived from 1-bromonaphthalene (B1665260) (1-naphthylmagnesium bromide) can react with a dodecanoyl derivative, such as an ester or acyl chloride, to form the target ketone. organic-chemistry.orgchemguide.co.uk However, Grignard reagents are highly reactive and can add to the newly formed ketone, leading to the formation of a tertiary alcohol as a byproduct. masterorganicchemistry.com

Coupling Reactions for Naphthyl Moiety Integration

Modern synthetic methods offer more controlled and functional-group-tolerant alternatives to classical methods. Transition-metal-catalyzed cross-coupling reactions are particularly powerful for the synthesis of aryl ketones.

The Suzuki-Miyaura coupling is a versatile method that can be adapted for this purpose. This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. wikipedia.org For the synthesis of this compound, one could envision the coupling of 1-naphthylboronic acid with dodecanoyl chloride. acs.org This method offers high regioselectivity and tolerance to a wide range of functional groups. acs.orgresearchgate.net

Another approach is the carbonylative Suzuki coupling , where carbon monoxide is incorporated during the reaction. researchgate.net However, due to the toxicity and handling difficulties of carbon monoxide, direct coupling methods are often preferred. acs.org

Table 1: Comparison of C-C Bond Formation Strategies

| Method | Reagents | Catalyst | Advantages | Disadvantages |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Naphthalene, Dodecanoyl Chloride/Anhydride | AlCl₃ (stoichiometric) | Direct, well-established | Requires stoichiometric Lewis acid, potential for isomer formation, harsh conditions |

| Grignard Reaction | 1-Bromonaphthalene, Dodecanoyl Ester/Chloride | None | Utilizes readily available starting materials | Potential for over-addition to form tertiary alcohol, sensitive to moisture |

Asymmetric Synthetic Routes to Chiral Naphthyl-Dodecanone Analogues

While this compound itself is achiral, the development of asymmetric methods is crucial for the synthesis of chiral analogs, which are of interest in medicinal chemistry and materials science.

One approach is the asymmetric reduction of a prochiral ketone precursor . This can be achieved using chiral reducing agents or through catalytic hydrogenation or transfer hydrogenation with chiral catalysts. wikipedia.org For instance, a naphthyl enone could be stereoselectively reduced to a chiral saturated ketone. Chiral oxazaborolidine catalysts, often used with borane (B79455) or catecholborane, are effective for the enantioselective reduction of ketones. wikipedia.orgrsc.org

Another strategy involves the use of chiral organocatalysts . For example, cinchona alkaloid-derived catalysts have been successfully employed in the asymmetric sulfa-Michael reaction to produce chiral β-naphthyl-β-sulfanyl ketones with high enantiomeric excess. beilstein-journals.org Similar catalytic systems could potentially be adapted for the asymmetric synthesis of other chiral naphthyl-alkyl ketones.

Functional Group Interconversions and Transformations in Naphthyl-Dodecanone Scaffolds

Once the this compound scaffold is assembled, it can undergo a variety of functional group transformations to generate a library of related compounds.

Reduction of the Ketone: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). acs.org This transformation introduces a chiral center, and if performed enantioselectively, can lead to optically active alcohols. wikipedia.org Complete removal of the carbonyl group to form an alkane can be achieved through methods like the Clemmensen (using amalgamated zinc and HCl) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reductions. youtube.com

Reactions at the α-Carbon: The α-carbon to the carbonyl group can be functionalized. For example, it can be halogenated under acidic or basic conditions, or it can undergo aldol (B89426) condensation with aldehydes or ketones to extend the carbon chain.

Modification of the Naphthalene Ring: The naphthalene ring can undergo further electrophilic aromatic substitution reactions, although the existing acyl group will act as a deactivating group and direct incoming electrophiles primarily to the 5- and 8-positions of the same ring.

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic routes for compounds like this compound.

Catalytic Friedel-Crafts Acylation: A key area of improvement is the replacement of stoichiometric Lewis acids like AlCl₃ with catalytic amounts of more environmentally friendly solid acid catalysts. acs.org Heterogeneous catalysts such as zeolites, clays (B1170129) (e.g., montmorillonite (B579905) K10), and sulfated zirconia have shown promise in Friedel-Crafts reactions. researchgate.netnih.gov These catalysts are often reusable, reduce waste, and simplify product purification. researchgate.net

Solvent-Free and Microwave-Assisted Reactions: Conducting reactions under solvent-free conditions minimizes the use of volatile and often toxic organic solvents. sioc-journal.cn Microwave irradiation has emerged as a powerful tool in green synthesis, often leading to dramatically reduced reaction times, increased yields, and fewer side products. niscpr.res.inanton-paar.comyoutube.com The combination of a reusable catalyst like zinc powder with microwave irradiation under solvent-free conditions represents a highly efficient and green protocol for Friedel-Crafts acylation. organic-chemistry.orgthieme-connect.com

Table 2: Green Chemistry Approaches to Acylation

| Approach | Method | Advantages |

|---|---|---|

| Catalyst | Use of heterogeneous catalysts (zeolites, clays) | Reusable, reduced waste, easier product separation |

| Solvent | Solvent-free synthesis | Eliminates solvent waste, reduces environmental impact |

| Energy | Microwave-assisted synthesis | Faster reaction times, higher yields, energy efficient |

Elucidation of Molecular Structure and Conformation Via Advanced Spectroscopic Techniques

Nuclear Magnetic Resonance Spectroscopy (NMR) Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. Analysis of 1-(1-Naphthyl)-1-dodecanone by ¹H and ¹³C NMR provides detailed information about the chemical environment of each proton and carbon atom.

While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the analysis of its constituent parts: the 1-acylnaphthalene moiety and the dodecanone chain.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the naphthalene (B1677914) ring and the aliphatic protons of the dodecyl chain. The seven protons on the naphthalene ring would appear in the downfield region, typically between 7.4 and 8.6 ppm, with complex splitting patterns due to spin-spin coupling. The protons on the carbon adjacent to the carbonyl group (α-methylene) are expected to be the most downfield of the aliphatic protons, likely appearing as a triplet around 3.0 ppm. The long chain of methylene (B1212753) groups would produce a large, overlapping multiplet in the 1.2-1.8 ppm region, and the terminal methyl group would appear as a triplet around 0.9 ppm.

¹³C NMR: The carbon NMR spectrum would provide complementary information. The carbonyl carbon is the most deshielded, with a characteristic chemical shift expected in the range of 190-210 ppm. oregonstate.educompoundchem.com The ten carbons of the naphthalene ring would resonate in the aromatic region (approximately 120-140 ppm). The aliphatic carbons of the dodecyl chain would appear in the upfield region (10-40 ppm). nih.gov

Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||

|---|---|---|---|

| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |

| ~8.6 - 7.4 | Ar-H (Naphthyl) | ~200 | C=O |

| ~3.0 | -CO-CH₂- | ~135 - 124 | Ar-C (Naphthyl) |

| ~1.7 | -CO-CH₂-CH₂- | ~40 | -CO-CH₂- |

| ~1.4 - 1.2 | -(CH₂)₈- | ~32 - 22 | -(CH₂)₁₀- |

| ~0.9 | -CH₃ | ~14 | -CH₃ |

For unambiguous assignment of the complex proton and carbon signals, especially within the overlapping aromatic and aliphatic regions, two-dimensional (2D) NMR techniques are indispensable. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to trace the connectivity within the dodecyl chain and the naphthalene ring. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would establish correlations between protons and their directly attached carbons (HSQC) or carbons that are two or three bonds away (HMBC). These correlations are crucial for confirming the attachment of the dodecanoyl chain to the C1 position of the naphthalene ring.

Vibrational Spectroscopy Studies (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the most prominent feature in the IR spectrum would be a strong absorption band corresponding to the carbonyl (C=O) group stretch, typically observed in the region of 1680-1700 cm⁻¹. pressbooks.pub The aromatic C-H stretching vibrations of the naphthalene ring are expected above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the dodecyl chain would appear just below 3000 cm⁻¹. The spectrum would also display a series of bands in the fingerprint region (below 1600 cm⁻¹) corresponding to C=C stretching of the aromatic ring and various C-H bending vibrations.

Raman spectroscopy would provide complementary data. While the carbonyl stretch is often weaker in Raman spectra compared to IR, the aromatic ring vibrations typically show strong Raman scattering, aiding in the characterization of the naphthyl group.

Key Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic (Naphthyl) |

| 3000-2850 | C-H Stretch | Aliphatic (Dodecyl) |

| 1700-1680 | C=O Stretch | Ketone |

| 1600-1450 | C=C Stretch | Aromatic (Naphthyl) |

| 1470-1450 | C-H Bend | Aliphatic (CH₂) |

| 810-750 | C-H Out-of-plane Bend | Aromatic (Naphthyl) |

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through fragmentation analysis. For this compound (C₂₂H₃₀O), the molecular weight is 310.48 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 310. A prominent fragmentation pattern would involve McLafferty rearrangement, characteristic of ketones with a sufficiently long alkyl chain. Another significant fragmentation would be the cleavage of the bond between the carbonyl group and the naphthalene ring, leading to a base peak corresponding to the naphthoyl cation at m/z 155 (C₁₀H₇CO⁺). Other fragments would arise from the cleavage of the dodecyl chain.

Expected Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion |

|---|---|

| 310 | [C₂₂H₃₀O]⁺ (Molecular Ion) |

| 155 | [C₁₀H₇CO]⁺ (Naphthoyl cation) |

| 127 | [C₁₀H₇]⁺ (Naphthyl cation) |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would yield accurate bond lengths, bond angles, and torsion angles for this compound.

Mechanistic Investigations of Chemical Transformations Involving 1 1 Naphthyl 1 Dodecanone Derivatives

Reaction Pathway Elucidation in Catalytic Systems

Catalytic transformations of ketones are fundamental in organic synthesis. For naphthyl ketones, including derivatives of 1-(1-naphthyl)-1-dodecanone, transition metal-catalyzed reactions offer powerful methods for forming new chemical bonds. The elucidation of the reaction pathways is key to controlling the efficiency and selectivity of these processes.

One of the important catalytic reactions for ketones is transfer hydrogenation, which reduces the carbonyl group to an alcohol. mdpi.com In this process, a hydrogen donor, such as a secondary alcohol, transfers hydrogen to the ketone in the presence of a catalyst. mdpi.com For instance, the catalytic transfer hydrogenation of acetylnaphthalenes, which are structurally related to this compound, has been studied using magnesium oxide as a catalyst. mdpi.com The reaction involves the transfer of a hydride from the donor to the carbonyl carbon of the ketone, followed by protonation to yield the corresponding alcohol. The proposed mechanism for such reactions often involves the formation of a metal-hydride intermediate. nih.gov

Transition metal-catalyzed reactions can also be used to form new carbon-carbon bonds. For example, a tandem sequence involving a acs.orgacs.org-sigmatropic rearrangement and a formal Myers-Saito cyclization of propargyl esters has been developed to synthesize aromatic ketones. pkusz.edu.cn While not directly involving this compound as a starting material, this illustrates the types of complex, multi-step catalytic pathways that can be designed to build related structures. The proposed mechanism suggests that a metal catalyst, such as Ag(I) or Au(I), activates an alkyne, initiating the cascade. pkusz.edu.cn

The table below summarizes representative catalytic systems used for the transformation of aromatic ketones, which can be extrapolated to understand the potential reactivity of this compound derivatives.

| Catalyst System | Reaction Type | Substrate Class | Key Mechanistic Feature |

| MgO | Transfer Hydrogenation | Acetylnaphthalenes | Hydride transfer from an alcohol donor. mdpi.com |

| Ph3PAuCl/AgSbF6 | Tandem Rearrangement/Cyclization | Propargyl Esters | Metal-catalyzed alkyne activation. pkusz.edu.cn |

| RuH2(CO)(PPh3)3 | ortho-Alkylation | Aromatic Ketones | Oxidative addition of a C-H bond to a Ru(0) center. rsc.org |

| Palladium Acetate | C-H Arylation | Diaryl Ketones | Ketone-directed C-H palladation. rsc.org |

Radical and Reductive Reaction Mechanisms in Naphthyl-Dodecanone Chemistry

Radical and reductive reactions provide alternative pathways for the transformation of naphthyl ketones. These reactions often involve single-electron transfer processes and the formation of highly reactive radical intermediates.

Visible-light-induced photoredox catalysis has emerged as a powerful tool for initiating radical reactions under mild conditions. For example, the photoannulation of α-naphthyl cyclopropane (B1198618) carboxylic esters to functionalized dihydrophenalenes proceeds through a photoredox mechanism. acs.orgresearchgate.net This process involves the reductive opening of the cyclopropane ring to form an enolate radical, which then undergoes an intramolecular aryl radical trapping. acs.orgresearchgate.net Deuteration studies have supported this proposed mechanism. acs.orgresearchgate.net While this specific example does not use a dodecanone derivative, the underlying principles of photoreductive generation of radicals from naphthyl-containing compounds are highly relevant.

The oxidation of the 1-naphthyl radical itself has been studied, providing insight into the subsequent reactions that can occur once such a radical is formed. kit.eduresearchgate.net The reaction of the 1-naphthyl radical with molecular oxygen leads to a peroxy radical, which can then undergo a variety of propagation and chain-branching reactions. kit.eduresearchgate.net These studies are important for understanding the degradation pathways of naphthyl-containing compounds in oxidative environments.

Reductive reactions, such as transfer hydrogenation discussed in the previous section, are a key transformation for ketones. The reduction of the carbonyl group in this compound would lead to the corresponding secondary alcohol, 1-(1-naphthyl)-1-dodecanol. The chemoselectivity of such reductions is an important consideration, especially in the presence of other reducible functional groups. Studies on the transfer hydrogenation of acetophenone (B1666503) have shown that with a suitable catalyst, the carbonyl group can be selectively reduced over the phenyl group. nih.gov

The following table outlines different radical and reductive reaction types applicable to naphthyl-alkyl ketones.

| Reaction Type | Reagents/Conditions | Intermediate Species | Product Type |

| Photoannulation | Visible light, photocatalyst, electron donor | Enolate radical | Functionalized dihydrophenalenes acs.orgresearchgate.net |

| Radical Oxidation | Molecular oxygen | Peroxy radical | Oxygenated derivatives kit.eduresearchgate.net |

| Transfer Hydrogenation | Hydrogen donor (e.g., 2-propanol), catalyst (e.g., MgO) | Metal-hydride species | Secondary alcohol mdpi.com |

Biotransformation Pathways and Enzyme-Mediated Reactions of Naphthyl-Alkyl Compounds

Biotransformation refers to the chemical alteration of substances by living organisms. For naphthyl-alkyl compounds, biotransformation is a key process in their environmental fate and metabolism. These reactions are mediated by enzymes and often lead to the formation of more polar and water-soluble metabolites.

The biotransformation of naphthalene (B1677914), the core aromatic structure of this compound, has been extensively studied. Green microalgae, for instance, can metabolize naphthalene to 1-naphthol. nih.gov Bacteria also play a crucial role in the degradation of alkylnaphthalenes. For example, the soil bacterium Sphingobium barthaii KK22 has been shown to catabolize 1-butylnaphthalene (B155879) through multiple pathways, including aromatic ring-opening and alkyl chain-shortening. nih.gov These pathways are initiated by the action of oxygenase enzymes, which introduce hydroxyl groups into the aromatic ring.

Enzyme-mediated reactions are not only important in degradation but also have synthetic applications. Ketoreductases (KREDs) are enzymes that can catalyze the stereoselective reduction of ketones to chiral alcohols. acs.org This is particularly valuable for the synthesis of enantiomerically pure compounds. The combination of metal catalysis and biocatalysis in cascade reactions has been explored, where a metal-catalyzed reaction creates a ketone intermediate that is then stereoselectively reduced by a ketoreductase. acs.org

The general pathways for the biotransformation of alkylnaphthalenes can be summarized as follows:

Initial Oxidation: The process often begins with the oxidation of the aromatic ring by dioxygenase enzymes to form dihydrodiols.

Dehydrogenation: The dihydrodiols can be dehydrogenated to form dihydroxylated naphthalenes (catechols).

Ring Cleavage: The catechols can then undergo ring cleavage, leading to the opening of the aromatic ring.

Side-Chain Oxidation: The alkyl side chain can also be a site of oxidation, leading to the formation of alcohols, aldehydes, and carboxylic acids.

The following table provides examples of enzymes and microorganisms involved in the transformation of aromatic compounds.

| Organism/Enzyme | Substrate Class | Reaction Type | Product(s) |

| Chlorella vulgaris | Naphthalene | Hydroxylation | 1-Naphthol nih.gov |

| Sphingobium barthaii KK22 | 1-Butylnaphthalene | Ring-opening, Alkyl chain-shortening | Various catabolites including alkylated phenols and α,β-unsaturated aldehydes nih.gov |

| Ketoreductases (KREDs) | Ketones | Stereoselective Reduction | Chiral alcohols acs.org |

| Laccase | Aromatic methyl groups | Oxidation | Aromatic aldehydes acs.org |

Kinetic and Deuterium (B1214612) Isotope Effect Studies

Kinetic studies are essential for determining the rates of chemical reactions and for elucidating reaction mechanisms. A particularly powerful tool in mechanistic studies is the kinetic isotope effect (KIE), which is the change in the reaction rate when an atom in the reactants is replaced with one of its isotopes. libretexts.orgwikipedia.org

The deuterium kinetic isotope effect (kH/kD) is commonly used to probe the involvement of carbon-hydrogen bond breaking in the rate-determining step of a reaction. libretexts.org A significant primary KIE (typically kH/kD > 2) is observed when a C-H bond to the isotopic hydrogen is broken in the rate-limiting step. libretexts.org This is because the heavier deuterium atom leads to a lower zero-point energy for the C-D bond compared to the C-H bond, resulting in a higher activation energy for bond cleavage. princeton.edu

In the context of reactions involving this compound derivatives, KIE studies could be used to investigate the mechanism of, for example, catalytic transfer hydrogenation. If the transfer of a hydride from the hydrogen donor is the rate-limiting step, a significant KIE would be expected when a deuterated hydrogen donor is used. nih.gov Indeed, isotope studies on the reduction of NAD+ by Ru(II)-arene complexes indicate that the formation of the Ru-H hydride species is the rate-limiting step in the catalytic cycle. nih.gov

Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond breaking, can also provide valuable mechanistic information. wikipedia.org For example, they can be used to probe changes in hybridization at a carbon atom during a reaction. princeton.edu

The magnitude of the deuterium KIE can provide detailed information about the transition state of a reaction. For instance, in proton transfer reactions, the KIE is expected to be maximal for a symmetric transition state. princeton.edu

The following table summarizes the types of kinetic isotope effects and their mechanistic implications.

| KIE Type | Description | Typical kH/kD Value | Mechanistic Implication |

| Primary | Isotopic substitution at a bond that is broken in the rate-determining step. | > 2 | C-H bond cleavage is part of the rate-determining step. libretexts.org |

| Secondary (α) | Isotopic substitution at the α-carbon, where no bond to the isotope is broken. | 0.7 - 1.4 | Indicates a change in hybridization at the α-carbon in the transition state. wikipedia.org |

| Secondary (β) | Isotopic substitution at the β-carbon. | 1.15 - 1.3 | Often related to hyperconjugative effects in the transition state. wikipedia.org |

| Inverse | The deuterated compound reacts faster than the non-deuterated compound. | < 1 | Can occur in secondary KIEs due to changes in vibrational frequencies in the transition state. princeton.edu |

Strategic Chemical Derivatization of 1 1 Naphthyl 1 Dodecanone for Enhanced Functionality

Functional Group Modification for Analytical and Synthetic Utility

The ketone carbonyl group in 1-(1-Naphthyl)-1-dodecanone is a prime target for derivatization, enabling enhanced detection in analytical chromatography and providing a handle for further synthetic transformations. The primary goal of this type of modification is often to introduce a chromophore or electroactive moiety that improves detection by UV-Visible spectrophotometry or electrochemical detectors. libretexts.org

One of the most common approaches for the derivatization of ketones is the reaction with hydrazine-based reagents. ddtjournal.comresearchgate.net For instance, 2,4-dinitrophenylhydrazine (B122626) (DNPH) reacts with the ketone to form a 2,4-dinitrophenylhydrazone derivative. This derivative exhibits strong absorption in the UV-visible region, typically around 360 nm, significantly enhancing its detectability in High-Performance Liquid Chromatography (HPLC) with a UV detector. waters.com This method is widely employed for the analysis of aldehydes and ketones in various matrices. researchgate.netyorku.ca

Another versatile reagent is 2-nitrophenylhydrazine (B1229437) (2-NPH), which reacts with ketones to form derivatives that can be analyzed by HPLC with diode array detection (DAD). nih.gov The resulting UV spectra can provide information about the functional group, aiding in the identification of the parent compound. nih.gov

The table below summarizes potential derivatization reactions for this compound aimed at enhancing its analytical utility.

| Derivatizing Agent | Functional Group Targeted | Resulting Derivative | Enhanced Analytical Property |

| 2,4-Dinitrophenylhydrazine (DNPH) | Ketone | This compound 2,4-dinitrophenylhydrazone | Strong UV absorbance |

| 2-Nitrophenylhydrazine (2-NPH) | Ketone | This compound 2-nitrophenylhydrazone | UV absorbance for DAD detection |

| Hydroxylamine | Ketone | This compound oxime | Introduction of a nitrogen atom for improved ionization in mass spectrometry ddtjournal.com |

These derivatization strategies not only enhance detectability but can also improve the chromatographic separation of the analyte from interfering substances in a complex sample matrix.

Introduction of Reporter Groups for Advanced Spectroscopic Probes

The inherent fluorescence of the naphthalene (B1677914) moiety in this compound provides a foundation for the development of advanced spectroscopic probes. nih.govniscpr.res.in Naphthalene derivatives are known for their favorable photophysical properties, including high quantum yields and photostability, making them excellent candidates for fluorescent labels. nih.govresearchgate.net

Derivatization of the ketone group can be used to attach highly fluorescent reporter groups, further enhancing the molecule's utility as a probe. Fluorescent hydrazides are commonly used for this purpose. thermofisher.com For example, dansyl hydrazine (B178648) reacts with the ketone to form a highly fluorescent dansylhydrazone derivative. This derivatization significantly shifts the emission wavelength and increases the fluorescence quantum yield, allowing for highly sensitive detection in fluorescence-based assays.

Other fluorescent labels that can be introduced via reaction with the ketone include those based on coumarin, rhodamine, or other fluorophores that have been functionalized with a hydrazine or aminooxy group. biotium.com The choice of the fluorescent reporter group can be tailored to match the excitation source and emission filters of a specific fluorescence instrument.

The following table illustrates the introduction of fluorescent reporter groups to this compound.

| Reporter Group Precursor | Functional Group Targeted | Resulting Derivative | Spectroscopic Property |

| Dansyl hydrazine | Ketone | This compound dansylhydrazone | Intense fluorescence |

| Fluorescein (B123965) hydrazide | Ketone | This compound fluorescein hydrazone | Strong visible fluorescence |

| N-(Aminooxyacetyl)-N'-(dansyl)hydrazide | Ketone | This compound dansyl oxime | Enhanced fluorescence and stability |

The development of such fluorescent probes from this compound could have applications in various fields, including bio-imaging and environmental sensing.

Selective Derivatization for Mixture Analysis and Separation

In complex matrices, the selective derivatization of this compound can be a powerful tool for its isolation and analysis. This approach relies on a chemical reaction that is specific to the ketone functional group, allowing the target molecule to be "tagged" for subsequent separation.

One classic method for the separation of ketones from a mixture is through the formation of a bisulfite adduct. nih.gov Reaction with sodium bisulfite forms a water-soluble adduct of the ketone, which can then be separated from the other non-polar components of a mixture by liquid-liquid extraction. nih.gov The ketone can be subsequently regenerated from the adduct by treatment with an acid or base. nih.gov

For chromatographic separations, derivatization can be used to alter the polarity and retention characteristics of the analyte. For instance, the conversion of the ketone to a more polar derivative can facilitate its separation from non-polar interferences using normal-phase chromatography. Conversely, introducing a non-polar derivatizing agent can enhance its retention in reversed-phase chromatography.

The table below outlines selective derivatization strategies for the separation of this compound.

| Derivatizing Agent | Functional Group Targeted | Principle of Separation |

| Sodium bisulfite | Ketone | Formation of a water-soluble adduct for extraction nih.gov |

| Girard's Reagent T | Ketone | Introduction of a quaternary ammonium (B1175870) group for selective extraction or ion-exchange chromatography |

| Semicarbazide | Ketone | Formation of a solid semicarbazone derivative for isolation by precipitation |

These selective derivatization techniques are invaluable for the analysis of this compound in complex samples such as environmental extracts or industrial process streams.

Theoretical and Computational Chemistry on 1 1 Naphthyl 1 Dodecanone

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-(1-Naphthyl)-1-dodecanone, DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior.

Detailed research findings from DFT calculations would typically involve the optimization of the molecule's geometry to find its most stable three-dimensional structure. From this optimized geometry, a variety of electronic properties can be calculated. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as the energy difference between them (the HOMO-LUMO gap) is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more likely to undergo electronic transitions.

The molecular electrostatic potential (MEP) surface can also be generated from DFT calculations. The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atom of the carbonyl group is expected to be an electron-rich site, indicated by a red or yellow color on the MEP map, making it susceptible to electrophilic attack. Conversely, the carbonyl carbon and the aromatic protons would be relatively electron-poor.

Reactivity descriptors such as global hardness, softness, electronegativity, and chemical potential can be derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. For instance, a lower hardness value indicates a softer, more reactive molecule.

Table 1: Calculated Electronic Properties of this compound using DFT Hypothetical data based on typical values for similar aromatic ketones.

| Parameter | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Ionization Potential | 6.5 eV |

| Electron Affinity | 1.2 eV |

| Electronegativity (χ) | 3.85 eV |

| Global Hardness (η) | 2.65 eV |

| Global Softness (S) | 0.38 eV⁻¹ |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. For a flexible molecule like this compound, with its long dodecanone chain, MD simulations are invaluable for exploring its conformational landscape.

By simulating the molecule's behavior over time, MD can reveal the preferred spatial arrangements of the aliphatic chain relative to the rigid naphthyl group. This analysis can identify the most stable conformers and the energy barriers between them. The orientation of the carbonyl group with respect to the naphthalene (B1677914) ring is a key conformational feature that can influence the molecule's packing in the solid state and its interactions with other molecules in solution.

MD simulations can also provide insights into the intermolecular interactions of this compound. In a simulated environment, such as a solvent box or a crystal lattice, the non-covalent interactions, including van der Waals forces and potential hydrogen bonding (if interacting with protic solvents), can be analyzed. The radial distribution function (RDF) can be calculated to understand the probability of finding another molecule at a certain distance from the subject molecule, which is useful for studying solvation and aggregation behavior. These simulations can shed light on how the bulky naphthyl group and the flexible alkyl chain influence the molecule's interactions with its surroundings. mdpi.com

Table 2: Conformational Analysis of this compound from MD Simulations Illustrative data representing potential low-energy conformers.

| Conformer | Dihedral Angle (Naphthyl-C-C=O) | Relative Potential Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| A | 30° | 0.0 | 45 |

| B | 150° | 1.2 | 30 |

| C | -90° | 2.5 | 15 |

| D | 90° | 2.8 | 10 |

Quantum Chemical Modeling of Reaction Mechanisms and Transition States

Quantum chemical modeling, often employing DFT or higher-level ab initio methods, is a powerful tool for investigating the detailed pathways of chemical reactions. For this compound, these methods can be used to model various potential reactions, such as the reduction of the ketone to an alcohol, oxidation at the benzylic position, or electrophilic substitution on the naphthalene ring.

By mapping the potential energy surface of a reaction, computational chemists can identify the minimum energy path from reactants to products. Along this path, the structure and energy of the transition state (the highest energy point) can be determined. The energy of the transition state relative to the reactants gives the activation energy, a critical parameter for understanding the reaction rate.

For example, the mechanism of a Grignard reaction with the carbonyl group could be modeled to understand the stereoselectivity of the product formation. The calculations would involve locating the transition states for the attack of the Grignard reagent from both faces of the planar carbonyl group. The difference in the activation energies for these two pathways would predict the favored stereoisomer.

These models can also elucidate the role of catalysts or solvents in a reaction by including them in the computational model and observing how they affect the energies of the reactants, products, and transition states. nih.gov

Table 3: Calculated Activation Energies for a Hypothetical Reaction of this compound Example: Nucleophilic addition of a generic nucleophile (Nu⁻) to the carbonyl group.

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| 1 | Formation of the tetrahedral intermediate | 15.2 |

| 2 | Protonation of the alkoxide | 5.1 |

Catalytic Roles and Applications of 1 1 Naphthyl 1 Dodecanone in Chemical Catalysis

1-(1-Naphthyl)-1-dodecanone as a Substrate in Metal-Catalyzed Reactions

Ketones are fundamental building blocks in organic synthesis, and their reactivity as substrates in metal-catalyzed reactions is well-established. The α-position of ketones is a primary site for C-C bond formation, traditionally achieved through enolate chemistry. Modern catalytic methods, however, utilize transition metals to facilitate these transformations under milder and more atom-economical conditions. mdpi.com Reactions such as the α-alkylation of ketones can be achieved using environmentally benign reagents like primary alcohols, proceeding through a sequence of dehydrogenation, condensation, and hydrogenation steps catalyzed by metal complexes. mdpi.com

The presence of the naphthyl group in this compound introduces specific steric and electronic properties that can influence its reactivity as a substrate. The bulky naphthyl ring can direct the regioselectivity of catalytic reactions. Furthermore, in certain stereospecific cross-coupling reactions, a "naphthyl requirement" has been observed, where the presence of a naphthyl group on the electrophile is crucial for achieving high yields and stereochemical fidelity. nih.gov This effect is attributed to the naphthyl group's ability to stabilize transition states through π-stacking or other non-covalent interactions during difficult oxidative addition steps. nih.gov While research on this compound itself is specific, the principles derived from related systems suggest its potential as a substrate in various metal-catalyzed transformations.

| Reaction Type | Typical Metal Catalyst | Description | Potential Influence of Naphthyl Group |

|---|---|---|---|

| α-Alkylation | Palladium, Ruthenium, Iridium | Formation of a C-C bond at the α-position to the carbonyl group using alkylating agents like alcohols or halides. mdpi.com | Steric hindrance may influence regioselectivity; electronic effects could modulate enolate formation. |

| α-Arylation | Palladium, Copper | Coupling of an aryl group at the α-position, typically using an aryl halide or boronic acid. | Can create sterically congested products; potential for intramolecular π-stacking interactions. |

| Reduction/Hydrogenation | Platinum, Ruthenium, Rhodium | Conversion of the ketone to a secondary alcohol, often with high stereoselectivity using chiral catalysts. | The bulky group can control the facial selectivity of hydride attack, leading to high stereocontrol. |

| Oxidative Coupling | Copper, Iron | Reactions where the ketone or its enolate undergoes an oxidative C-C bond formation. | The electron-rich naphthyl ring could participate in or influence oxidative processes. |

Ligand Design and Coordination Chemistry with Naphthyl-Dodecanone Frameworks

The design of organic ligands is central to the development of functional coordination complexes and metal-organic frameworks (MOFs). rsc.org The properties of these materials are directly related to the structure and chemical nature of the organic linkers. rsc.org Naphthalene-based moieties are frequently incorporated into ligands due to their rigid structure, photoluminescent properties, and ability to engage in π-π stacking interactions, which can help organize the resulting supramolecular architecture.

A framework based on this compound offers several potential points for metal coordination. The carbonyl oxygen atom is a classic Lewis basic site capable of coordinating to a metal center. Additionally, the extensive π-system of the naphthyl group can interact with metal d-orbitals. The long dodecyl chain, while not typically involved in direct coordination, can profoundly influence the properties of the resulting complex, such as its solubility in nonpolar media or its ability to form self-assembled structures like micelles or liquid crystals.

The use of competing ligands, or "modulators," in the synthesis of MOFs with naphthalene-based linkers has been shown to provide access to a wide variety of different framework structures from the same metal-ligand combination. frontiersin.orgnih.gov This highlights the versatility of the naphthyl scaffold in coordination chemistry. By functionalizing the naphthyl ring or the dodecyl chain of a this compound framework with additional donor groups (e.g., carboxylates, pyridyls, or amines), it is possible to design sophisticated mono- or polydentate ligands for constructing functional materials with tailored catalytic, magnetic, or luminescent properties. rsc.orgmdpi.com

| Coordination Site | Binding Mode | Potential Application | Structural Influence |

|---|---|---|---|

| Carbonyl Oxygen | Monodentate (σ-donation) | Lewis acid catalysis, stabilization of metal clusters. | Directs metal to one face of the naphthyl plane. |

| Naphthyl π-System | η² or η⁶ Hapticity (π-coordination) | Stabilization of low-valent metal complexes, catalysis involving arene activation. | Can act as a bulky, electronically-tunable ancillary ligand. |

| Functionalized Naphthyl Ring | Chelating or Bridging | Formation of stable metallacycles, construction of porous MOFs. frontiersin.org | Provides rigidity and pre-organization for creating specific network topologies. |

| Functionalized Alkyl Chain | Chelating or Bridging | Creation of flexible ligand pockets, phase-transfer catalysis. | Introduces conformational flexibility and influences solubility and packing. |

Supramolecular Catalysis Involving this compound Analogues

Supramolecular catalysis is a field that aims to mimic the efficiency and selectivity of natural enzymes by using non-covalent interactions to assemble catalytic systems. rsc.orgrsc.org These interactions, such as hydrogen bonding, hydrophobic effects, and π-π stacking, are used to create organized structures that can bind substrates and facilitate chemical reactions within a confined microenvironment.

Analogues of this compound are excellent candidates for building such systems. The combination of a hydrophobic naphthyl group and a long alkyl chain promotes self-assembly in aqueous environments. Research on analogues like 1-naphthaleneacetic acid-appended amino acids has demonstrated the formation of supramolecular hydrogels. nih.gov These gels are composed of nanofibrillar networks, and their formation is driven by the aggregation of the naphthalene (B1677914) moieties. nih.gov

Significantly, these self-assembled structures can exhibit catalytic activity. For example, co-assembled hydrogels of a 1-naphthaleneacetic acid-appended phenylalanine derivative with basic amino acids have shown esterase-like activity, catalyzing the hydrolysis of esters. nih.gov The catalytic efficiency was found to be dependent on the morphology of the nanostructures, with helical fibers showing enhanced activity. This suggests that the organized, chiral environment created by the supramolecular assembly is crucial for catalysis. nih.gov

Given its structure, this compound would be expected to exhibit similar self-assembly behavior, driven by both π-stacking of the naphthyl groups and hydrophobic interactions of the dodecyl chains. This could lead to the formation of micelles, vesicles, or other ordered aggregates that could serve as nanoreactors, concentrating reactants and catalyzing reactions at their interfaces or within their hydrophobic cores.

| Catalytic System | Reaction Catalyzed | Key Structural Feature | Observation |

|---|---|---|---|

| 1-Naphthaleneacetic acid-appended phenylalanine (Nap-F) co-assembled with basic amino acids (Histidine, Lysine, Arginine). nih.gov | Ester Hydrolysis | Self-assembled helical nanofibrillar networks in water. nih.gov | The system shows promising esterase-like activity, with the catalytic efficiency being dependent on the fibrillar nanostructure. nih.gov |

| Hypothetical system with this compound | Hydrophobic Catalysis (e.g., Diels-Alder, Aldol (B89426) reactions) | Formation of micelles or vesicles in aqueous media. | The hydrophobic core could serve as a microenvironment to accelerate reactions between nonpolar substrates. |

Supramolecular Chemistry and Non Covalent Interactions of 1 1 Naphthyl 1 Dodecanone Systems

Hydrogen Bonding Networks in Naphthyl-Dodecanone Assemblies

The carbonyl group (C=O) in 1-(1-Naphthyl)-1-dodecanone is a key player in the formation of hydrogen bonds. While ketones cannot act as hydrogen bond donors, the oxygen atom, with its lone pairs of electrons and partial negative charge, serves as a competent hydrogen bond acceptor. youtube.com This allows this compound to interact with protic molecules, such as water, alcohols, or other hydrogen bond donors present in the system.

In the presence of suitable donor molecules, the carbonyl oxygen can participate in the formation of hydrogen-bonded networks. The strength and geometry of these bonds would be influenced by the steric hindrance from the bulky naphthyl group and the flexible dodecyl chain. In a self-assembled structure, these hydrogen bonds could play a role in stabilizing the packing of the polar head groups. For instance, in aliphatic hydroxy ketones, intramolecular hydrogen bonding is a known phenomenon, which highlights the capability of the ketone group to engage in such interactions. acs.org While this compound itself lacks a hydroxyl group for intramolecular bonding, in assemblies with other molecules, intermolecular hydrogen bonds would be a significant factor.

Pi-Stacking (π-π) Interactions in Aromatic-Alkyl Systems

The naphthyl group of this compound provides a large, electron-rich π-system that can engage in π-stacking interactions. These non-covalent interactions are fundamental to the assembly of many aromatic molecules. nih.gov The geometry of π-stacking can vary, including face-to-face, parallel-displaced, and edge-to-face (T-shaped) arrangements. In the case of naphthalene (B1677914) derivatives, parallel-displaced stacking is often favored to minimize electrostatic repulsion. uva.esresearchgate.net

Hydrophobic Effects and Self-Assembly in Aqueous and Non-Aqueous Media

The pronounced amphiphilic nature of this compound, with its polar ketone head and long, nonpolar dodecyl tail, suggests that hydrophobic effects will be a primary driver of its self-assembly in aqueous environments. nih.gov In water, the dodecyl chains would tend to aggregate to minimize their contact with water molecules, leading to the formation of micelles, vesicles, or other supramolecular structures. The aromatic naphthyl group also contributes to the hydrophobic character of the molecule.

In non-aqueous media, the solvophobic effects would depend on the polarity of the solvent. In nonpolar solvents, the polar ketone groups might aggregate. The self-assembly of amphiphilic aromatic compounds is a well-documented phenomenon, where both aromatic stacking and hydrogen bonding act as driving forces for the formation of ordered structures. acs.orgacs.org For instance, the self-assembly of tetra-alkylated naphthalene diimide derivatives is driven by a combination of hydrophobic packing of the alkyl chains and π–π stacking of the aromatic cores, leading to various controlled nanostructures. researchgate.net

Host-Guest Chemistry and Molecular Recognition Phenomena

The naphthyl moiety of this compound can participate in host-guest chemistry, acting as a guest that can be encapsulated within the cavity of a larger host molecule. wikipedia.org Macrocyclic hosts such as cyclodextrins, calixarenes, and pillararenes are known to form inclusion complexes with aromatic guests. nih.govthno.org The binding is driven by a combination of hydrophobic interactions, van der Waals forces, and sometimes π-π interactions between the guest and the host's cavity.

For example, acyclic pillar[n]naphthalenes have been shown to bind various naphthyl-containing guests with significant association constants. nih.gov The table below shows the association constants (Kₐ) for the complexation of a tetrameric acyclic pillar[n]naphthalene host with several trimethyl ammonium (B1175870) guests, illustrating the favorable interactions with naphthyl moieties. While this data is not for this compound, it provides an example of the binding affinities that can be expected for naphthyl-containing guests.

| Guest Molecule | Association Constant (Kₐ) in M⁻¹ |

|---|---|

| N-benzyl-N,N,N-trimethylammonium | 150 ± 20 |

| N-(1-naphthylmethyl)-N,N,N-trimethylammonium | 1200 ± 200 |

| N-(2-naphthylmethyl)-N,N,N-trimethylammonium | 2100 ± 400 |

| N,N,N-trimethyl-N-(pyren-1-ylmethyl)ammonium | 160 ± 30 |

Data from a study on acyclic pillar[n]naphthalenes complexing with various guest molecules. nih.gov

The potential for this compound to act as a guest in such systems opens up possibilities for its inclusion in more complex supramolecular architectures and for applications in areas such as sensing and materials science. rsc.org

Advanced Materials Science Applications Incorporating 1 1 Naphthyl 1 Dodecanone Units

Design and Synthesis of Naphthyl-Dodecanone Based Polymers and Macromolecules

The incorporation of the 1-(1-Naphthyl)-1-dodecanone moiety into polymeric structures can be achieved through several synthetic strategies to create materials with tailored properties. The design of such polymers often focuses on either integrating the naphthyl-dodecanone unit into the polymer backbone or, more commonly, attaching it as a pendant side chain.

One viable approach to synthesizing polymers with pendant naphthyl-dodecanone groups involves the initial functionalization of the this compound molecule to render it polymerizable. This can be accomplished by introducing a polymerizable group, such as a vinyl or methacryloyl moiety, onto the naphthalene (B1677914) ring. The resulting monomer can then undergo polymerization, such as free-radical polymerization, to yield a polymer with the naphthyl-dodecanone units regularly spaced along the polymer chain. A similar strategy has been successfully employed for the synthesis of polymerizable scintillators from 2-(1-naphthyl)-5-phenyloxazole, where vinyl groups were introduced to enable copolymerization. rsc.org

Another sophisticated design strategy involves the creation of side-chain liquid crystal polymers (SCLCPs). In this design, the rigid naphthyl group can act as a mesogenic unit, while the flexible dodecyl chain serves as a spacer to decouple the motion of the mesogen from the polymer backbone. researchgate.netmdpi.com This architecture can lead to the formation of liquid crystalline phases, and the properties of these phases can be tuned by varying the length of the spacer and the nature of the polymer backbone. Research on other naphthalene-containing macromolecules has demonstrated the successful synthesis of SCLCPs with well-defined structures and interesting phase behavior using techniques like atom transfer radical polymerization (ATRP). researchgate.net

The synthesis of the this compound building block itself can be readily achieved via a Friedel-Crafts acylation reaction. This involves the reaction of naphthalene with dodecanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction conditions can be optimized to favor substitution at the 1-position (α-position) of the naphthalene ring.

| Polymerization Strategy | Description | Potential Polymer Architecture |

| Monomer Functionalization | Introduction of a polymerizable group (e.g., vinyl, methacrylate) onto the naphthyl ring of this compound. | Linear polymer with pendant naphthyl-dodecanone groups. |

| Side-Chain Liquid Crystal Polymers (SCLCPs) | Utilization of the naphthyl group as a mesogen and the dodecyl chain as a flexible spacer attached to a polymer backbone (e.g., polysiloxane, polyacrylate). | Polymer exhibiting liquid crystalline phases (e.g., nematic, smectic). |

| Polycondensation | Functionalization of the naphthyl ring with two reactive groups to allow for step-growth polymerization. | Polymer with naphthyl-dodecanone units integrated into the main chain. |

Integration into Functional Nanomaterials and Self-Assembled Structures

The amphiphilic nature of this compound, with its polar aromatic head and nonpolar aliphatic tail, makes it an excellent candidate for the construction of functional nanomaterials and self-assembled structures. The interplay between the π-π stacking interactions of the naphthyl groups and the hydrophobic interactions of the dodecyl chains can drive the spontaneous organization of these molecules into well-defined architectures. nih.gov

In aqueous environments, molecules with such amphiphilic character are known to self-assemble into various structures, including micelles, vesicles, and nanofibers. The specific morphology of the self-assembled structure is influenced by factors such as concentration, temperature, and the presence of co-solvents. These self-assembled structures can serve as nanocarriers for hydrophobic guest molecules, with the naphthyl moieties forming a core that can encapsulate other aromatic compounds.

Furthermore, this compound can be used to functionalize the surfaces of various nanomaterials, such as gold or silica (B1680970) nanoparticles and carbon nanotubes. The dodecyl chain can provide a stable hydrophobic layer on the nanoparticle surface, enhancing their dispersibility in nonpolar solvents and creating a platform for further functionalization. mdpi.com For instance, self-assembled monolayers (SAMs) of long-chain alkanethiols, such as 1-dodecanethiol, have been shown to form dense and stable coatings on metal surfaces, protecting them from oxidation. nih.govresearchgate.net A similar principle could be applied using a suitably modified this compound to impart both stability and photoactive properties to nanomaterials.

The combination of the naphthyl group and the long alkyl chain can also induce the formation of liquid crystalline phases. researchgate.net Studies on luminescent ionic liquid crystals based on a naphthalene-imidazolium unit attached to dodecyl chains have shown the formation of smectic and columnar mesophases. researchgate.net This demonstrates the strong influence of the dodecyl chains in promoting ordered, self-assembled structures.

| Nanostructure Type | Driving Force for Assembly | Potential Application |

| Micelles/Vesicles | Hydrophobic interactions of the dodecyl chains in polar solvents. | Nanocarriers for drug delivery or encapsulation of hydrophobic molecules. |

| Self-Assembled Monolayers (SAMs) | Adsorption onto a substrate via a suitable anchor group, with ordering driven by intermolecular forces. | Surface modification of electrodes, sensors, and other devices. |

| Liquid Crystals | Interplay of π-π stacking of naphthyl groups and van der Waals forces of dodecyl chains. | Materials for optical displays and responsive systems. |

| Functionalized Nanoparticles | Adsorption onto the surface of nanoparticles. | Hybrid materials with combined optical and electronic properties. mdpi.com |

Optoelectronic and Photophysical Properties of Naphthyl-Dodecanone Containing Materials

The naphthyl moiety in this compound is a well-known chromophore and fluorophore, which imparts interesting photophysical properties to any material into which it is incorporated. The ketone group attached to the naphthalene ring can influence these properties through electronic effects. Naphthalene-based materials are of significant interest for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and scintillators for radiation detection. rsc.org

Materials containing the this compound unit are expected to exhibit strong absorption in the ultraviolet region and fluorescence in the UV-to-visible region of the electromagnetic spectrum. The exact wavelengths of absorption and emission, as well as the fluorescence quantum yield and lifetime, would be influenced by the local environment of the chromophore, including its aggregation state and the polarity of the surrounding medium.

When incorporated into a polymer or a self-assembled nanostructure, the photophysical properties can be further modulated. For example, the formation of aggregates of naphthyl groups can lead to excimer emission, which is characterized by a red-shifted and broad fluorescence band compared to the monomer emission. This phenomenon is highly sensitive to the distance and orientation between adjacent naphthyl moieties and can be used to probe the structure of the material.

The table below summarizes the typical photophysical properties of naphthalene-based chromophores, which can be expected for materials containing this compound.

| Photophysical Property | Typical Value/Characteristic | Significance in Materials Science |

| Absorption Maximum (λabs) | ~280-320 nm | Determines the wavelengths of light the material can absorb to initiate photochemical or photophysical processes. |

| Emission Maximum (λem) | ~320-450 nm | Defines the color of the emitted light, which is crucial for applications in displays and lighting. |

| Fluorescence Quantum Yield (ΦF) | Can be high in non-aggregated state | Represents the efficiency of the fluorescence process; high quantum yields are desirable for bright emissive materials. |

| Fluorescence Lifetime (τF) | Typically in the nanosecond range | The duration of the excited state, which is important for applications in sensors and time-resolved spectroscopy. |

| Excimer Emission | Red-shifted, broad emission | Indicates aggregation of naphthyl groups and can be used to monitor self-assembly or conformational changes. |

Applications in Advanced Sensor Technologies and Smart Materials

The unique combination of a fluorescent signaling unit (the naphthyl group) and a stimuli-responsive element (the self-assembling dodecyl chain) makes this compound a promising component for the development of advanced sensors and smart materials. nih.gov

The fluorescence of the naphthalene moiety is often sensitive to its local environment. This sensitivity can be harnessed for chemical sensing applications. For instance, the presence of certain analytes could quench or enhance the fluorescence of a material containing naphthyl-dodecanone units, providing a detectable signal for the presence of the analyte. The dodecyl chains could be used to create a hydrophobic pocket that pre-concentrates nonpolar analytes near the fluorescent naphthyl group, thereby enhancing the sensitivity of the sensor.

Smart materials are designed to respond to external stimuli, such as temperature, pH, light, or the presence of a specific chemical species. nih.gov Self-assembled structures based on this compound could exhibit such responsive behavior. For example, a change in temperature could induce a phase transition in a liquid crystalline material or the disassembly of micelles, leading to a change in the optical or mechanical properties of the material. This could be accompanied by a change in the fluorescence properties, such as a shift from excimer to monomer emission, providing a clear signal of the material's response.

In the context of sensor technologies, these materials could be coated onto the surface of an optical fiber or an electrode. The interaction of a target analyte with the material would alter its photophysical properties, and this change could be detected by an appropriate transducer. The long dodecyl chain could also facilitate the integration of these materials into lipid membranes or other biological systems for biosensing applications.

Future Research Directions and Emerging Paradigms in 1 1 Naphthyl 1 Dodecanone Chemistry

Exploration of Novel Reactivity and Synthetic Pathways

While the classical synthesis of 1-(1-Naphthyl)-1-dodecanone, likely via Friedel-Crafts acylation of naphthalene (B1677914) with dodecanoyl chloride, is well-established, future research will focus on more efficient, sustainable, and diverse synthetic methodologies. The exploration of novel reactivity is crucial for generating derivatives with unique properties and for accessing complex molecular architectures.

Key future research areas include:

Advanced Catalytic Systems: There is a significant opportunity to explore novel catalysts that offer higher yields, greater selectivity, and more environmentally benign reaction conditions. Research into heterogeneous catalysts, such as metal oxides, could lead to more sustainable and recyclable catalytic systems for the synthesis of aryl alkyl ketones. acs.org For instance, palladium-catalyzed methods involving the cleavage of C-C bonds in precursor aryl ketones present a sophisticated strategy for the multi-carbon homologation to produce long-chain ketones, a technique that could be adapted for naphthyl derivatives. researchgate.net

One-Pot and Multicomponent Reactions: The development of one-pot synthetic routes, where multiple reaction steps are carried out in the same vessel, will be a priority. These methods improve efficiency by reducing the need for intermediate purification steps. Mannich-type reactions, for example, allow for the one-pot synthesis of β-amino ketones, which could be a pathway to novel functionalized derivatives of this compound. researchgate.netresearchgate.net

Flow Chemistry: The application of continuous flow chemistry could enable safer, more scalable, and highly controlled synthesis. This approach is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents.

Electrochemical Synthesis: Electrochemical methods, which use electricity to drive chemical reactions, offer a green alternative to traditional reagents. Convergent paired electrolysis, for example, facilitates radical cross-coupling and could be explored for creating novel C-C bonds with the naphthyl-dodecanone scaffold. acs.org

Development of Advanced Analytical and Characterization Techniques

As synthetic methods become more sophisticated, the need for advanced analytical techniques to fully characterize the resulting complex molecules becomes paramount. Future research will demand a multi-faceted analytical approach to elucidate subtle structural details, identify trace impurities, and quantify physicochemical properties with high precision.

Emerging analytical paradigms for naphthyl-dodecanone research include:

High-Resolution Mass Spectrometry (HRMS): Techniques like Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) and Orbitrap MS will be essential for unambiguous molecular formula determination and for characterizing complex mixtures without derivatization. figshare.com

Hyphenated Chromatographic Techniques: The coupling of gas or liquid chromatography with mass spectrometry (GC-MS, LC-MS) will continue to be a cornerstone for separation and identification. Future efforts will focus on developing methods with higher sensitivity and resolution to detect and quantify isomers and trace degradation products.

Advanced Spectroscopic Methods: X-ray Absorption Spectroscopy (XAS), including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), can provide detailed information about the local atomic and electronic structure, especially if the naphthyl-dodecanone scaffold is incorporated into metal complexes or advanced materials. mdpi.com

Chemical Derivatization: To enhance detectability in mass spectrometry, especially for trace-level analysis, the use of derivatizing agents will be further explored. This is particularly useful for improving ionization efficiency in electrospray ionization (ESI) mass spectrometry. figshare.com

| Technique | Application in Naphthyl-Dodecanone Research | Anticipated Insights |

|---|---|---|

| GC-MS/MS | Separation and identification of volatile derivatives and impurities. | Impurity profiling, reaction byproduct analysis. |

| LC-HRMS (e.g., Orbitrap) | Accurate mass measurement and structural elucidation of the parent compound and its non-volatile derivatives. | Unambiguous formula determination, metabolite identification in non-clinical studies. |

| X-ray Absorption Spectroscopy (XAS) | Characterization of metal complexes or nanomaterials incorporating the compound. | Electronic valence state, local coordination environment. |

| Atmospheric Pressure Photoionization (APPI) MS | Direct analysis of aromatic ketones without derivatization. | Distinguishing between aromatic and aliphatic ketone derivatives. figshare.com |

Expansion into Bio-Inspired and Biomimetic Systems (Excluding Clinical Human Trials)

Drawing inspiration from nature, the field of biomimetics offers exciting avenues for the application of this compound in materials science and analytical chemistry. The compound's distinct hydrophobic and aromatic characteristics make it an interesting building block for creating functional systems that mimic biological processes.

Future research in this area will likely focus on:

Self-Assembling Systems: Investigating the ability of amphiphilic derivatives of this compound to self-assemble into ordered structures like micelles or vesicles in aqueous environments. These systems could be used as nanocarriers in various non-clinical applications.

Biomimetic Surfaces: Incorporating the compound into polymers or surface coatings to create superhydrophobic materials. mdpi.commdpi.com Such surfaces, inspired by the lotus (B1177795) leaf, have self-cleaning and water-repellent properties that are valuable in materials science. uwm.edu The hydrophobic nature of the dodecanone chain combined with the rigid naphthyl group could be exploited to control surface wetting properties.

Biomimetic Membranes: Using this compound or its derivatives as components in synthetic membranes designed to mimic the selective transport properties of natural cell membranes. watertechonline.comyoutube.com These could be explored for selective molecular filtration in specialized chemical separation processes.

Predictive Modeling and Machine Learning in Naphthyl-Dodecanone Research

The integration of computational chemistry and machine learning (ML) is set to revolutionize the study of chemical compounds. By building predictive models, researchers can screen virtual libraries of derivatives, forecast their properties, and gain insights into structure-activity relationships, thereby accelerating the pace of discovery.

Key computational approaches for future research include:

Quantitative Structure-Property Relationship (QSPR) Modeling: Developing QSPR models to predict the physicochemical properties of novel this compound derivatives. acs.orgacs.orgnih.gov These models correlate structural or quantum chemical descriptors (e.g., lipophilicity, electronic properties, steric factors) with properties like solubility, chromatographic retention times, or spectral characteristics. researchgate.netresearchgate.netatlantis-press.com

Machine Learning for Reactivity Prediction: Employing ML algorithms to predict the outcomes of chemical reactions, optimize reaction conditions, and even propose novel synthetic pathways for derivatives.

Delta-Machine Learning (Δ-ML): Using Δ-ML to enhance the accuracy of quantum chemical calculations. biorxiv.org This approach uses an ML model to learn the difference between a computationally inexpensive method and a high-accuracy method, allowing for rapid and precise prediction of molecular properties for large sets of related compounds.

Generative Models: Utilizing advanced deep learning models to design new this compound derivatives with desired property profiles in silico. These models can explore a vast chemical space to propose novel structures that can then be prioritized for synthesis.

| Modeling Approach | Application in Naphthyl-Dodecanone Research | Potential Outcome |

|---|---|---|

| QSPR/QSAR | Predicting physicochemical properties (e.g., boiling point, solubility) and biological activities (in non-clinical assays) for virtual libraries of derivatives. researchgate.netnih.govresearchgate.net | Prioritization of candidates for synthesis, reducing experimental costs. |

| Partial Least Squares (PLS) | Modeling relationships between molecular descriptors and a specific property, such as chromatographic retention time. researchgate.net | Development of predictive analytical models. |

| Deep Neural Networks (DNN) | Predicting complex, non-linear structure-property relationships. researchgate.net | Higher accuracy predictions for diverse sets of derivatives. |

| Imperialist Competitive Algorithm (ICA) | An optimization algorithm used to select the most relevant molecular descriptors for building robust QSAR models. civilica.com | Creation of highly predictive and interpretable models. |

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for producing 1-(1-Naphthyl)-1-dodecanone, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where 1-naphthol reacts with dodecanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Optimization includes controlling reaction temperature (60–80°C) and solvent polarity (e.g., dichloromethane) to enhance regioselectivity. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves yield . Kinetic studies of analogous naphthyl ketones suggest that slow reagent addition minimizes side reactions like polyacylation .

Q. How should researchers interpret and validate spectroscopic data (NMR, MS) for this compound?

- Methodological Answer :

- Mass Spectrometry (MS) : The molecular ion peak (M⁺) should align with the exact mass (e.g., calculated for C₂₂H₂₈O: 308.2140). High-resolution MS (HRMS) with a tolerance <5 ppm is critical. Contradictions in fragmentation patterns (e.g., loss of CO vs. alkyl chains) require comparative analysis with reference spectra .

- NMR : The aromatic region (δ 7.2–8.5 ppm) should show signals for the naphthyl group, while the aliphatic region (δ 1.2–2.5 ppm) confirms the dodecanoyl chain. Overlapping signals can be resolved using 2D techniques (HSQC, HMBC) .

Q. What purification techniques are recommended for isolating this compound from byproducts?

- Methodological Answer : Column chromatography using silica gel with a non-polar solvent system (hexane:ethyl acetate, 9:1) effectively separates the target compound from unreacted starting materials. For challenging separations (e.g., isomers), preparative HPLC with a C18 column and acetonitrile/water mobile phase is advised . Recrystallization from ethanol can further enhance purity (>98%) .

Advanced Research Questions

Q. How does the naphthyl group influence the compound’s photophysical properties and reactivity in cross-coupling reactions?

- Methodological Answer : The naphthyl moiety enhances π-π stacking interactions, which can be studied via UV-Vis spectroscopy (absorption peaks ~270–300 nm). In Suzuki-Miyaura couplings, the electron-rich naphthyl group facilitates oxidative addition with Pd catalysts. Kinetic studies (e.g., variable-temperature NMR) reveal steric hindrance effects from the dodecanoyl chain, requiring ligand tuning (e.g., bulky phosphines) .

Q. What strategies address discrepancies in environmental degradation studies of this compound?

- Methodological Answer : Contradictory half-life data (e.g., soil vs. aquatic systems) may arise from matrix effects. Standardize degradation assays by:

- Using isotopically labeled analogs (e.g., ¹³C-dodecanone) for precise tracking via LC-MS .

- Controlling microbial activity (e.g., sterile vs. non-sterile conditions) to isolate abiotic vs. biotic degradation pathways .

Q. How can computational modeling predict the metabolic fate of this compound in biological systems?

- Methodological Answer : Use density functional theory (DFT) to calculate bond dissociation energies, identifying likely oxidation sites (e.g., α-carbon to ketone). Molecular docking simulations (e.g., with cytochrome P450 enzymes) predict phase I metabolites. Validate predictions using in vitro microsomal assays and HRMS .

Q. What advanced techniques quantify trace levels of this compound in complex matrices (e.g., plant extracts)?

- Methodological Answer : Employ solid-phase microextraction (SPME) coupled with GC-MS/MS for high sensitivity (LOQ <1 ppb). For polar matrices, derivatization (e.g., silylation of the ketone group) improves volatility and detection. Internal standards (e.g., deuterated analogs) correct for matrix effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.